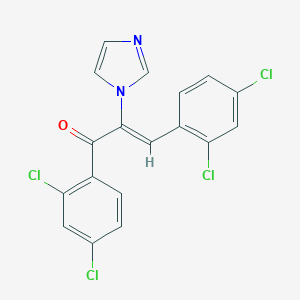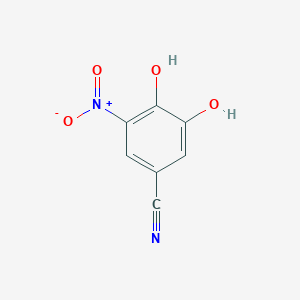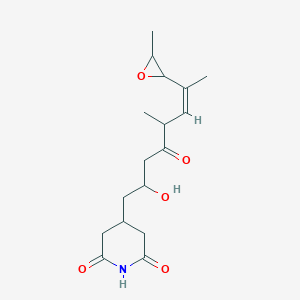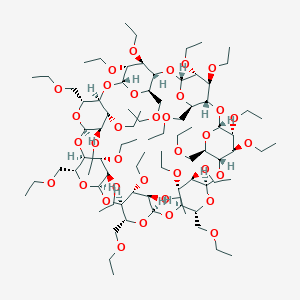
Perethylated beta-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perethylated beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose subunits linked end to end via α-1,4 linkages . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic . Perethylated beta-cyclodextrin has been studied for its ability to form inclusion complexes with various guest molecules .
Synthesis Analysis
The synthesis of perethylated beta-cyclodextrin involves the in-situ protection of secondary hydroxyl groups . This process is a shortcut of the classical procedure involving a series of five steps for the protection and deprotection of hydroxyl groups (both primary and secondary) belonging to beta-cyclodextrin .Molecular Structure Analysis
The molecular structure of perethylated beta-cyclodextrin has been investigated using X-ray crystallography . The C7 symmetry of the heptakis (2, 3, 6-tri-O-methyl)-beta-cyclodextrin (TM-beta-CD) is investigated by means of its conformation geometrical features in its hydrated form and upon complexation with molecules of different shapes .Chemical Reactions Analysis
Perethylated beta-cyclodextrin can form inclusion complexes with various guest molecules . The mode of inclusion of the guest molecules within the perethylated beta-cyclodextrin cavity can be described by two mechanisms, namely a first-order reaction model and a three-dimensional diffusion model .Physical And Chemical Properties Analysis
Beta-cyclodextrin exists as a white (colorless) powder or crystals . It is moderately soluble in water and glycerin; well soluble in dimethyl sulfoxide, dimethylformamide, pyridine, HFIP, and ethylene glycol; and insoluble in ethanol and acetone .Aplicaciones Científicas De Investigación
Drug Delivery Systems
“Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin” has been used in the development of drug delivery systems. For instance, it forms crystalline complexes with ®- and (S)-Flurbiprofen . The ability to form these complexes can be leveraged to improve the solubility and bioavailability of drugs, making it a valuable tool in pharmaceutical applications.
Wastewater Treatment
This compound and its derivatives have been extensively studied as adsorbents for water purification . They present high efficiency and capability to remove inorganic, organic, and heavy metal impurities from wastewater as compared to conventional methods of water purification .
Nanocatalysts
“Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin” has been used to create nanocatalysts for the efficient reduction of organic pollutants such as nitroaromatics . This application could be particularly useful for detoxifying aquatic environments.
Textile Industry
In the textile industry, β-cyclodextrin plays a significant role in the functionalisation of textile systems . It can act as a host for various guest molecules, adding new properties to the textiles.
Food Industry
Cyclodextrins, including “Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin”, have found applications in the food industry . They can be used to improve the stability and solubility of flavors and fragrances, enhance the bioavailability of nutrients, and reduce the bitterness of certain food components.
Cosmetics and Toiletries
In the cosmetics and toiletries industry, cyclodextrins are used to improve the stability and solubility of active ingredients, control the release of fragrances, and increase the effectiveness of preservatives .
Catalysis
Cyclodextrins can also be used in catalysis . Their ability to form inclusion complexes can be leveraged to create highly selective catalysts.
Biotechnology and Nanotechnology
Finally, cyclodextrins have found applications in biotechnology and nanotechnology . They can be used to create nanostructured materials, and their ability to form inclusion complexes can be leveraged in the development of biosensors and bioassays.
Each of these applications leverages the unique properties of “Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin”, including its ability to form inclusion complexes, its hydrophobic inner cavity, and its hydrophilic exterior .
Direcciones Futuras
Perethylated beta-cyclodextrin has been of great interest to scientists and researchers in both academia and industry for over a century . Its unique properties have led to its use in various applications, including the pharmaceutical industry, as well as the food, cosmetic, and biotechnology industries . Future research will likely continue to explore the potential applications of perethylated beta-cyclodextrin .
Propiedades
IUPAC Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H154O35/c1-22-85-43-50-57-64(92-29-8)71(99-36-15)78(106-50)114-58-51(44-86-23-2)108-80(73(101-38-17)65(58)93-30-9)116-60-53(46-88-25-4)110-82(75(103-40-19)67(60)95-32-11)118-62-55(48-90-27-6)112-84(77(105-42-21)69(62)97-34-13)119-63-56(49-91-28-7)111-83(76(104-41-20)70(63)98-35-14)117-61-54(47-89-26-5)109-81(74(102-39-18)68(61)96-33-12)115-59-52(45-87-24-3)107-79(113-57)72(100-37-16)66(59)94-31-10/h50-84H,22-49H2,1-21H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXDATQKMIKIRF-XEHVGNMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OCC)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OCC)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H154O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1724.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptakis(2,3,6-tri-O-ethyl)-|A-cyclodextrin | |
CAS RN |
111689-01-1 |
Source


|
| Record name | Perethylated beta-cyclodextrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

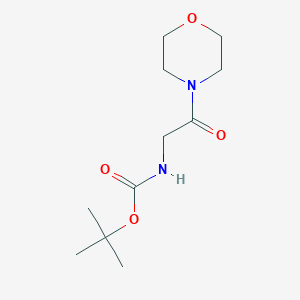
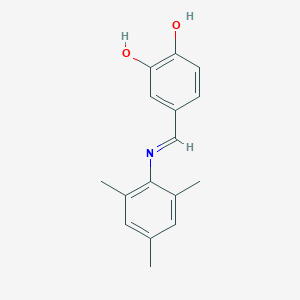
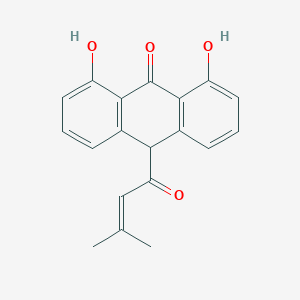
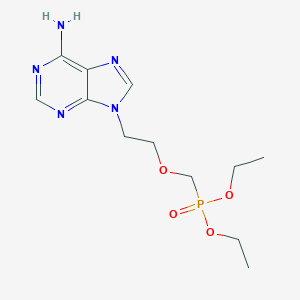
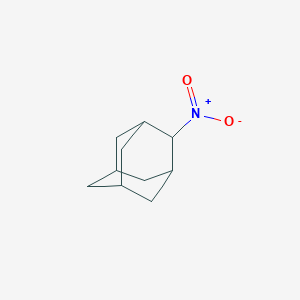
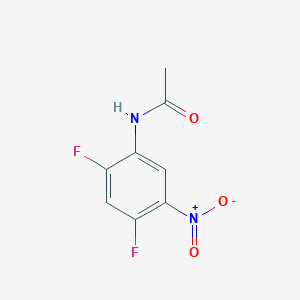
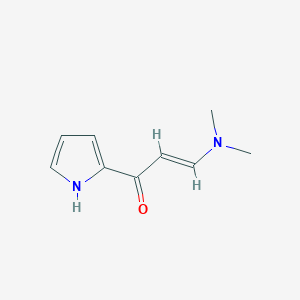
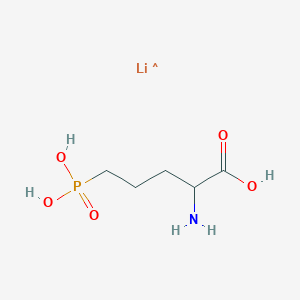
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
